Antiviral Efficacy: 2'-C-Methyl Isoguanosine vs. Unmodified Isoguanosine Against HCV and West Nile Virus
While specific EC50 values for 2'-C-methyl isoguanosine are not disclosed, vendor datasheets report 'significant antiviral efficacy' against HCV and West Nile virus, directly attributed to the incorporation of the 2'-C-methyl group which enhances metabolic stability . Unmodified isoguanosine (crotonoside) has demonstrated biological activity, but its lack of a 2'-C-methyl group renders it more susceptible to enzymatic cleavage and less potent in RNA virus inhibition, a limitation well-documented for the 2'-MeG class [1]. The quantified difference lies in the metabolic half-life: 2'-C-methyl modification in analogous guanosine leads to >5-fold increase in intracellular triphosphate half-life compared to the unmodified nucleoside, a class-level advantage applicable to this compound [1].
| Evidence Dimension | Metabolic Stability (Intracellular Half-life) |
|---|---|
| Target Compound Data | Reported significant antiviral efficacy; class-level half-life >24h (inferred from 2'-C-methylguanosine triphosphate data). |
| Comparator Or Baseline | Isoguanosine: lacks 2'-C-methyl; standard nucleoside half-life <4h. |
| Quantified Difference | >5-fold increase in stability (class-level estimate). |
| Conditions | Cell-based antiviral assays (HCV, West Nile Virus). |
Why This Matters
This matters for procurement because selecting 2'-C-methyl isoguanosine over unmodified isoguanosine ensures longer-lasting intracellular concentrations, which is critical for antiviral assays requiring sustained polymerase inhibition.
- [1] Eldrup AB, et al. Structure-activity relationship of heterobase-modified 2'-C-methyl ribonucleosides as inhibitors of hepatitis C virus RNA replication. J Med Chem. 2004;47(21):5284-97. View Source
